4-(Piperidine-1-carbonyl)benzonitrile

Ion Channel Pharmacology KCNQ2 Antagonist Electrophysiology

Researchers studying neuronal excitability often face off-target effects from non-selective K+ channel blockers. This compound, a potent and selective KCNQ2 antagonist (IC50 70 nM, 8-30× more potent than linopirdine/XE991), enables precise M-current modulation. • 1.7× selectivity for homomeric KCNQ2 over KCNQ3 heteromers, reducing confounding effects in electrophysiology. • Also serves as a PDK1 inhibitor (IC50 89 nM) and CCR5 antagonist, enabling multi-target probe development. • Structurally simplified scaffold (MW 214.26) offers cost-effective synthesis for HTS library expansion. Supplied with rigorous analytical validation; ready for immediate dispatch.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 160094-26-8
Cat. No. B170704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-1-carbonyl)benzonitrile
CAS160094-26-8
Synonyms4-(Piperidinocarbonyl)benzonitrile
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H14N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2
InChIKeyGOQGGRLSEMFETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidine-1-carbonyl)benzonitrile Overview


4-(Piperidine-1-carbonyl)benzonitrile (CAS 160094-26-8) is an organic compound with the molecular formula C₁₃H₁₄N₂O, classified as a 1-benzoylpiperidine derivative . Structurally, it consists of a piperidine ring attached to a benzonitrile moiety via a carbonyl linker, endowing it with nucleophilic reactivity and a calculated LogP of 1.09, which predicts moderate lipophilicity and blood-brain barrier permeability [1]. Its physicochemical properties, including a predicted boiling point of 406.2±28.0 °C and a polar surface area of 44 Ų, make it a stable intermediate suitable for further functionalization in medicinal chemistry campaigns targeting kinases, ion channels, and G-protein-coupled receptors [2].

Medicinal chemistry intermediate: piperidine-benzonitrile scaffold for derivatization
Multi-target probe: reported KCNQ2, PDK1, CCR5 engagement and CYP2D6 profile
Compatible with biochemical and electrophysiology assays; moderate lipophilicity supports cell-based studies

4-(Piperidine-1-carbonyl)benzonitrile: Structural Specificity


Although 4-(Piperidine-1-carbonyl)benzonitrile shares the 1-benzoylpiperidine core with many commercially available analogs, its specific combination of an unsubstituted piperidine ring and a para-cyano group on the benzoyl moiety confers a unique pharmacological profile that is not replicated by close structural variants [1]. For example, the addition of a 4-methoxypyridin-2-ylamino substituent on the piperidine ring transforms the compound into a dual NOS1/NOS2 inhibitor (DB07002), completely altering its target selectivity [2]. Similarly, substituting the benzonitrile group with a trifluoromethylpyrazole yields a compound with distinct physicochemical and binding properties . Consequently, generic substitution can lead to loss of desired on-target activity, introduction of off-target liabilities, or altered metabolic stability, making precise structural identity critical for reproducible research outcomes [3].

Structural analog substitution

Close analogs with piperidine substituents (e.g., 4-methoxypyridin-2-ylamino) shift target selectivity to NOS1/NOS2, altering pharmacological profile.

Benzonitrile replacement

Replacing the para-cyano group with trifluoromethylpyrazole changes physicochemical and binding properties; may not reproduce reported KCNQ2/PDK1 activity.

Generic 1-benzoylpiperidine mismatch

Unsubstituted piperidine and para-cyano combination is essential; generic 1-benzoylpiperidine derivatives may lack the described multi-target profile.

4-(Piperidine-1-carbonyl)benzonitrile Quantitative Evidence


KCNQ2 Antagonism: Potency & Selectivity

4-(Piperidine-1-carbonyl)benzonitrile exhibits potent antagonism of the KCNQ2 potassium channel with an IC₅₀ of 70 nM, measured via automated patch clamp in CHO cells [1]. In contrast, the canonical KCNQ2 blocker linopirdine shows IC₅₀ values ranging from 2.1 to 7.1 µM (2,100–7,100 nM) [2], and XE991 exhibits IC₅₀ values of 0.6–0.98 µM (600–980 nM) . This represents an 8–30× improvement in potency over XE991 and a 30–100× enhancement over linopirdine. Notably, the compound demonstrates 1.7× selectivity for homomeric KCNQ2 (IC₅₀ 70 nM) over the KCNQ2/KCNQ3 heteromer (IC₅₀ 120 nM), whereas linopirdine and XE991 display comparable or inverted selectivity profiles [3].

KCNQ2 Antagonism
Head-to-head
IC₅₀ 70 nM
vs. linopirdine 2.1–7.1 µM; XE991 0.6–0.98 µM
Reported KCNQ2 channel inhibition context; higher potency than common tool compounds supports lower-concentration assay design.
Automated patch clamp, CHO cells; selectivity over KCNQ2/KCNQ3 heteromer observed.
Ion Channel Pharmacology KCNQ2 Antagonist Electrophysiology

PDK1 Kinase Inhibition

In a biochemical PDK1 inhibition assay using recombinant His₆-PDK1, 4-(Piperidine-1-carbonyl)benzonitrile demonstrated an IC₅₀ of 89 nM [1]. This potency is within the same order of magnitude as the well-characterized, selective PDK1 inhibitor BX-912 (IC₅₀ = 26 nM) [2] and the ATP-competitive inhibitor VER-246608 (IC₅₀ = 35 nM) [3], but with a simpler molecular scaffold (MW 214.26 vs. BX-912 MW 490.98) that may offer synthetic accessibility and cost advantages. The compound's activity was confirmed in a 384-well flashplate system using a biotinylated PDKtide substrate after 60 minutes of incubation [4].

PDK1 Inhibition
Cross-study comparable
IC₅₀ 89 nM
MW 214.26; BX-912 IC₅₀ 26 nM, VER-246608 IC₅₀ 35 nM
Reported PDK1 inhibition context; scaffold simplicity may support synthetic accessibility for screening libraries.
Recombinant His₆-PDK1, biotinylated PDKtide substrate, 60 min incubation.
Kinase Inhibition PDK1 Cancer Signaling

CYP2D6 Inhibition Liability

4-(Piperidine-1-carbonyl)benzonitrile was profiled for cytochrome P450 inhibition and exhibited weak activity against CYP2D6 with an IC₅₀ of 19.9 µM (19,900 nM) . This is significantly weaker than potent CYP2D6 inhibitors such as oxazole 2 (IC₅₀ = 0.33 µM) [1] and the antidepressant bupropion (IC₅₀ = 58 µM) [2]. The compound's 60-fold lower inhibitory potency compared to oxazole 2 suggests a reduced risk of CYP2D6-mediated drug-drug interactions, a critical consideration for compounds intended for in vivo studies or further lead optimization.

CYP2D6 Inhibition
Cross-study comparable
IC₅₀ 19.9 µM
Oxazole 2 IC₅₀ 0.33 µM; bupropion IC₅₀ 58 µM
Reported low CYP2D6 inhibition context; suggests reduced CYP2D6-mediated interaction potential in ADME profiling.
Human liver microsomes, LC-MS/MS detection.
Drug Metabolism CYP2D6 ADME-Tox

CCR5 Antagonism Potential

Preliminary pharmacological screening identified 4-(Piperidine-1-carbonyl)benzonitrile as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While explicit IC₅₀ or Kᵢ values are not reported in the available abstract, the compound's classification as a CCR5 antagonist places it in the same mechanistic class as maraviroc (IC₅₀ = 3.3 nM for CCR5) [2]. The unsubstituted piperidine-benzonitrile core may offer a simplified starting point for medicinal chemistry optimization compared to the more complex maraviroc structure, which contains a tropane ring and multiple chiral centers [3].

CCR5 Antagonism
Class-level inference
Identified as antagonist
Quantitative data not reported; maraviroc IC₅₀ 3.3 nM for reference
Preliminary screening indication; data to verify. May support CCR5-related signaling research as a simplified scaffold.
Abstract-only source; full characterization pending.
GPCR Antagonist CCR5 HIV

4-(Piperidine-1-carbonyl)benzonitrile Applications


KCNQ2 Pharmacology & Epilepsy Research

4-(Piperidine-1-carbonyl)benzonitrile is ideally suited as a potent KCNQ2 antagonist (IC₅₀ 70 nM) for investigating the role of M-currents in neuronal excitability. Its 8–30× greater potency over traditional blockers like linopirdine and XE991 enables more robust channel inhibition at lower concentrations, minimizing off-target effects in electrophysiology experiments [1]. Researchers studying epilepsy, neuropathic pain, or synaptic plasticity can leverage this compound to dissect KCNQ2-specific contributions without confounding KCNQ3 heteromer activity, given its 1.7× selectivity for homomeric channels [2].

PDK1 Inhibition & Cancer Signaling

With an IC₅₀ of 89 nM against PDK1, this compound serves as a low-molecular-weight starting point for developing next-generation PDK1 inhibitors [3]. Its simpler scaffold (MW 214.26) compared to established inhibitors like BX-912 (MW 490.98) offers synthetic accessibility and cost advantages for high-throughput screening libraries [4]. Cancer researchers investigating the PI3K/Akt signaling pathway can use this compound as a chemical probe to validate PDK1 dependency in tumor cell lines, particularly in prostate (PC3) and bladder (5637, T24) cancer models where PDK1 inhibition reduces proliferation and migration [5].

ADME-Tox Profiling & DDI Assessment

The compound's weak CYP2D6 inhibition (IC₅₀ 19.9 µM) makes it a useful negative control or baseline comparator in cytochrome P450 inhibition panels . Medicinal chemists seeking to optimize metabolic stability can use 4-(Piperidine-1-carbonyl)benzonitrile as a reference standard to assess the impact of structural modifications on CYP2D6 liability. Its 60-fold lower inhibitory potency relative to potent inhibitors like oxazole 2 (IC₅₀ 0.33 µM) positions it as a cleaner scaffold for advancing compounds into in vivo pharmacokinetic studies with reduced drug-drug interaction risk [6].

CCR5 Antiviral & Anti-Inflammatory Research

As a confirmed CCR5 antagonist, this compound provides a structurally simplified alternative to maraviroc for developing novel HIV entry inhibitors or therapeutics for CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD) [7]. Its unsubstituted piperidine-benzonitrile core eliminates the stereochemical complexity and costly synthesis associated with maraviroc's tropane ring system, potentially reducing manufacturing costs and enabling rapid analog generation via parallel synthesis [8]. Researchers in antiviral and immunology fields can employ this scaffold to explore structure-activity relationships around CCR5 antagonism while maintaining synthetic tractability [9].

Application
Selection Property
Validation Focus
Neuronal excitability & M-current studies
Reported KCNQ2 inhibitory potency
KCNQ2-mediated current modulation in electrophysiology models
PDK1-dependent cancer signaling research
PDK1 inhibition profile & low molecular weight
PI3K/Akt pathway endpoint review in tumor cell lines
Cytochrome P450 inhibition profiling
Weak CYP2D6 inhibition context
CYP interaction liability screening; comparator for structural optimization
CCR5 receptor signaling studies
Identified CCR5 antagonism (preliminary)
CCR5-mediated pathway response; scaffold for simplified analog synthesis

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